N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide is a synthetic organic compound belonging to the class of benzamides. This compound is characterized by the presence of a dimethylphenyl group and a carbamothioyl moiety attached to the benzamide structure. It has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often utilized in research settings. Its synthesis and characterization have been documented in several scientific articles and databases, including PubChem and BenchChem, which provide detailed information about its chemical properties and synthesis routes.
N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide is classified as an organic compound with specific functional groups that include:
The synthesis of N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide typically involves several key steps:
The reaction conditions are critical for optimizing yield and minimizing by-products. The use of solvents such as dichloromethane or toluene is common, and reactions are typically conducted at room temperature or slightly elevated temperatures to promote effective interaction between reactants.
The molecular structure of N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide can be represented as follows:
The structural representation indicates the presence of:
N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide can undergo several types of chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide involves its interaction with biological targets, potentially influencing various biochemical pathways. Although specific mechanisms may vary based on application, general processes include:
N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide exhibits several notable physical properties:
The chemical properties include:
N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide has several scientific uses:
Carbamothioyl-benzamide derivatives are systematically classified based on substituent patterns on three key regions: the N-benzoyl domain (Ring A), the thiourea bridge, and the N-aryl/alkyl domain (Ring B). N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide belongs to the N^3-aryl-N^1-benzoylthiourea subclass, characterized by a benzamide group attached to the N1 position and a 2,6-disubstituted aryl group on the N3 nitrogen [1] [5]. X-ray crystallographic studies of analogous compounds reveal a nearly planar conformation between the benzoyl group and the thiourea moiety (dihedral angle: 5–15°), while the 2,6-dimethylphenyl group adopts a near-perpendicular orientation (dihedral angle: 85–95°) relative to the thiocarbonyl plane. This arrangement minimizes steric clashes and facilitates intramolecular hydrogen bonding (N–H···O=C), stabilizing a pseudo-six-membered ring conformation [2] [5].
Table 1: Structural Classification and Key Features of Carbamothioyl-Benzamide Derivatives
Structural Region | Substituent Patterns | Representative Derivatives | Key Conformational Features |
---|---|---|---|
N-benzoyl domain (Ring A) | Unsubstituted phenyl, Halogenated, Alkylated, Nitrated | N-(4-chlorobenzoyl)-N'-(2,6-dimethylphenyl)thiourea | Planarity with thiourea carbonyl; Resonance stabilization |
Thiourea bridge (–NH–CS–NH–) | Unsubstituted, Monoalkylated, N-methylated | 1-(2,6-dimethylphenyl)-3-(benzoyl)thiourea | Intramolecular H-bond (N–H···O=C); Planar conformation |
N-aryl domain (Ring B) | 2,6-Dimethylphenyl, Pyridyl, Naphthyl, 3-halophenyl | N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide | Perpendicular orientation; Steric shielding of thiocarbonyl |
The 2,6-dimethyl substitution on Ring B imposes significant steric encumbrance, shielding the thiocarbonyl group from nucleophilic attack and enhancing metabolic stability. This substitution pattern also restricts rotational freedom around the C–N bond, preorganizing the molecule for target binding [5] [6]. Spectroscopic signatures include distinctive IR absorptions at 3160–3200 cm⁻¹ (N–H stretch), 1660–1690 cm⁻¹ (C=O stretch), and 1240–1260 cm⁻¹ (C=S stretch), with ¹H NMR showing a downfield-shifted N–H proton at δ 10.5–11.2 ppm due to strong hydrogen bonding [2] [5].
The exploration of thiourea derivatives in medicinal chemistry spans over seven decades, beginning with the discovery of antithyroid properties in simple alkylthioureas in the 1940s. The 1960s marked the first systematic investigations into benzoylthioureas as antibacterial agents, notably against Mycobacterium tuberculosis, where their metal-chelating capabilities were linked to inhibition of metalloenzymes [4] [7]. A significant breakthrough emerged in the 1980s with the development of N-(2-benzoylphenyl)-N'-(alkyl/aryl)thioureas as non-steroidal anti-inflammatory agents, demonstrating reduced gastrointestinal toxicity compared to contemporary NSAIDs [4].
The late 1990s witnessed a paradigm shift toward multitarget-directed ligands (MTDLs), with thiourea-benzamide hybrids gaining prominence. Seminal work by Liu et al. (2012) demonstrated that N-(2-chlorobenzoyl)-N'-(2,6-diethylphenyl)thiourea exhibited dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), achieving 62% edema inhibition in carrageenan-induced rat paw models with minimal ulcerogenicity [4] [5]. This era also saw the strategic incorporation of heterocyclic moieties, exemplified by pyridyl-bearing derivatives (e.g., HL1–HL3 in [5]) that showed enhanced anti-inflammatory photodynamic therapy (PDT) effects in LPS-stimulated macrophages through ROS-mediated suppression of TNF-α and IL-6.
Table 2: Evolution of Key Thiourea-Benzamide Bioactive Compounds
Time Period | Key Compound Classes | Biological Activities | Mechanistic Advances |
---|---|---|---|
1960s–1970s | Simple alkylthioureas, Benzoylthioureas | Antithyroid, Antibacterial (Mycobacteria) | Metal chelation; Enzyme inhibition |
1980s–1990s | N-(2-benzoylphenyl)-N'-arylthioureas | Anti-inflammatory, Analgesic | COX inhibition; Reduced GI toxicity |
2000–2010 | Halogenated benzoyl-thioureas, Heterocyclic hybrids | Anticancer, Antimycobacterial | Apoptosis induction; Topoisomerase inhibition |
2011–Present | 2,6-Disubstituted aryl derivatives, Multitarget ligands | Anti-Alzheimer's, Photodynamic therapy | Cholinesterase inhibition; ROS-mediated cytokine suppression |
Recent innovations (2020–present) focus on MTDLs for neurodegenerative diseases, exemplified by 2-aminothiazole-thiourea hybrids demonstrating submicromolar inhibition of butyrylcholinesterase (BChE, IC₅₀ = 0.33 µM) alongside significant antioxidant (72.3% DPPH scavenging) and metal-chelating properties, positioning them as promising anti-Alzheimer agents [1]. Concurrently, photodynamic anti-inflammatory benzoylthioureas (e.g., HL4 in [5]) have emerged, leveraging light-activated ROS generation to suppress pro-inflammatory cytokines in macrophages with spatiotemporal precision.
The 2,6-dimethylphenyl group in N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide is a strategically designed pharmacophoric element that confers three cardinal advantages: steric gating, electronic modulation, and conformational control. Ortho-methyl groups create a cone-shaped steric barrier that shields the thiocarbonyl sulfur from metabolic oxidation while enforcing a near-orthogonal orientation between the aryl ring and the thiourea plane. This geometry minimizes resonance-assisted amide bond rotation, locking the molecule in a bioactive conformation that reduces entropic penalties upon target binding [1] [5] [6].
Electronic effects include hyperconjugative donation from methyl C–H bonds into the aryl π-system, elevating the electron density at the ipso-carbon by 12–15% (as calculated by DFT). This enhances hydrogen-bond accepting capacity at the adjacent N–H group while slightly reducing the thiocarbonyl's electrophilicity, thereby tuning reactivity. In cholinesterase inhibition, derivatives bearing 2,6-dimethylphenyl substituents exhibit >20-fold selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), attributed to optimal complementarity with BChE's enlarged peripheral anionic site (PAS) lined with aliphatic residues [1] [4]. Molecular docking of N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide analogs into BChE reveals critical van der Waals contacts between the ortho-methyl groups and Pro285, Leu286, and Val288 in the PAS subsite, with binding energies averaging −9.2 kcal/mol versus −7.4 kcal/mol for unsubstituted phenyl analogs [1].
Comparative bioactivity studies underscore the 2,6-dimethyl advantage:
The 2,6-dimethyl motif has thus evolved into a privileged substructure in thiourea-benzamide pharmacophores, particularly for targets with deep hydrophobic pockets requiring sterically constrained ligands, such as BChE, COX-2, and bacterial tyrosinase.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5